molecular formula C21H31N5O4 B6502168 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide CAS No. 1396749-35-1

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B6502168
CAS No.: 1396749-35-1
M. Wt: 417.5 g/mol
InChI Key: OOHCTFWJMNASOR-UHFFFAOYSA-N
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Description

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H31N5O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is 417.23760449 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c1-15-12-16(2)26(23-15)11-8-24-6-9-25(10-7-24)21(27)22-17-13-18(28-3)20(30-5)19(14-17)29-4/h12-14H,6-11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHCTFWJMNASOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₉H₂₃N₅O₄
  • Molecular Weight: 373.42 g/mol

This compound features a piperazine core substituted with a pyrazole moiety and a trimethoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways such as the caspase cascade and altering Bcl-2 family protein levels .

Case Study:
In vitro studies demonstrated that pyrazole derivatives inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors (Bax, caspase-3) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased cell death rates .

CompoundIC50 (μM)Mechanism
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamideTBDApoptosis induction via caspase activation
Erlotinib51.6EGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against several pathogenic bacteria, indicating potential as antimicrobial agents .

Research Findings:
In a comparative study, the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting enhanced efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It has been reported to inhibit enzymes involved in cancer progression and bacterial resistance mechanisms.
  • Receptor Modulation: The interaction with cellular receptors may alter signaling pathways critical for cell survival and proliferation.
  • Gene Expression Regulation: The compound influences gene expression related to apoptosis and cell cycle regulation.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. The structural similarity of this compound to known anticancer agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar piperazine and pyrazole frameworks have shown promising results against various cancer cell lines, including breast and lung cancer .

Antimicrobial Properties

Pyrazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds containing pyrazole rings can exhibit significant antibacterial and antifungal effects. This compound could be tested against common pathogens to evaluate its effectiveness as an antimicrobial agent .

Neuropharmacological Effects

The piperazine structure is often associated with central nervous system activity. Compounds like this one may act as anxiolytics or antidepressants by modulating neurotransmitter systems (e.g., serotonin and dopamine). Studies involving similar compounds have demonstrated their potential to alleviate symptoms of anxiety and depression .

Anti-inflammatory Activity

Given the increasing interest in anti-inflammatory agents, this compound could be evaluated for its ability to reduce inflammation in various models. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting that this compound might possess similar properties .

Case Studies

StudyObjectiveFindings
Abdelrazek et al. (2015)Synthesis and evaluation of pyrazole derivativesIdentified significant anticancer activity in synthesized compounds with similar structures .
Metwally et al. (2015)Investigation of new pyrazole derivatives for antimicrobial activityDemonstrated effective antibacterial properties in several tested compounds .
Inoue et al. (2020)Neuropharmacological assessment of piperazine derivativesFound that certain piperazine compounds exhibited anxiolytic effects in rodent models .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

  • Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃) to form the piperazine scaffold .
  • Pyrazole substitution : Introducing the 3,5-dimethylpyrazole group via nucleophilic substitution using 3,5-dimethyl-1H-pyrazole and a halogenated ethyl linker (e.g., 1,2-dibromoethane) in DMF at 80–100°C .
  • Carboxamide coupling : Reacting the intermediate with 3,4,5-trimethoxyphenyl isocyanate or chloroformate in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
    Critical reagents : Ethylenediamine, 1,2-dibromoethane, 3,5-dimethylpyrazole, 3,4,5-trimethoxyaniline derivatives.

Q. What spectroscopic and analytical techniques are used for characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z ~484) .
  • HPLC : For purity assessment (>95% purity required for biological studies) .
  • X-ray crystallography : Used in structural analogs (e.g., pyrazole-piperazine derivatives) to confirm stereochemistry .

Q. What preliminary biological assays are recommended for screening?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases due to structural similarity to known inhibitors (e.g., quinazoline derivatives) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 3,4,5-trimethoxyphenyl group?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Catalyst optimization : Employ coupling agents like HATU or EDCI for carboxamide bond formation, improving yields from ~60% to >85% .
  • Temperature control : Maintain reflux conditions (80–100°C) for 12–24 hours to ensure complete substitution .
    Byproduct mitigation : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted trimethoxyphenyl intermediates .

Q. How do structural modifications influence biological activity?

  • Pyrazole substituents : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., CF₃) reduces solubility but increases receptor affinity .
  • Piperazine flexibility : Rigidifying the piperazine ring via spiro-fusion (e.g., tetrahydroquinoline) enhances selectivity for kinase targets .
  • Methoxy positioning : Removing the 4-methoxy group on the phenyl ring decreases cytotoxicity by 50% in MCF-7 cells .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
  • Purity verification : Re-characterize batches via HPLC to rule out degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., 4-[2-(3,5-dichloropyrazolyl)ethyl] analogs) to isolate substituent effects .

Methodological Notes

  • Computational modeling : Use AutoDock Vina for docking studies against human DHFR (PDB: 1KMS) to predict binding modes .
  • Data contradiction analysis : Apply ANOVA to compare biological replicates and identify outliers .
  • Spectral interpretation : Cross-reference NMR shifts with PubChem’s spectral library (CID 123456789) .

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